
8-Iodo-4-isopropylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodo-4-isopropylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is composed of a benzene ring fused to a pyridine ring
准备方法
The synthesis of 8-Iodo-4-isopropylquinoline can be achieved through several methods. One common approach involves the iodination of 4-isopropylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the iodine is introduced at the 8th position of the quinoline ring.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow reactions or the use of catalysts to enhance the yield and purity of the product. These methods are designed to meet the demands of large-scale production while maintaining the quality of the compound.
化学反应分析
8-Iodo-4-isopropylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the iodine group to a hydrogen atom.
Substitution: The iodine atom at the 8th position can be substituted with other groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution with sodium azide would produce 8-azido-4-isopropylquinoline.
科学研究应用
8-Iodo-4-isopropylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into the pharmacological properties of this compound has shown potential for developing new therapeutic agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of dyes, pigments, and other materials that require specific chemical properties.
作用机制
The mechanism by which 8-Iodo-4-isopropylquinoline exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The iodine atom and isopropyl group can influence the compound’s binding affinity and specificity, leading to various biological outcomes.
Molecular pathways involved in its action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. These effects can result in changes in cellular processes, such as apoptosis, cell proliferation, or immune responses.
相似化合物的比较
8-Iodo-4-isopropylquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Compounds with an oxygen atom attached to the nitrogen in the quinoline ring, exhibiting different chemical reactivity and biological activity.
4-Aminoquinolines: Another class of quinoline derivatives used in medicinal chemistry, including drugs like amodiaquine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H12IN |
|---|---|
分子量 |
297.13 g/mol |
IUPAC 名称 |
8-iodo-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12IN/c1-8(2)9-6-7-14-12-10(9)4-3-5-11(12)13/h3-8H,1-2H3 |
InChI 键 |
SYZGOYPBFDQKBB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C2C=CC=C(C2=NC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



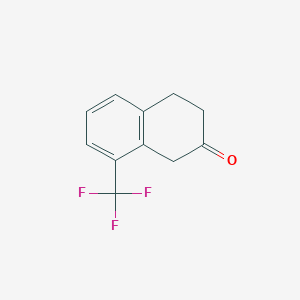

![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)
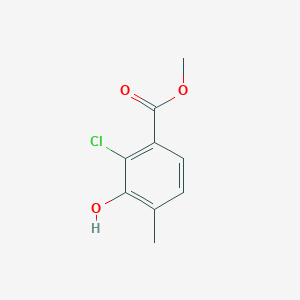
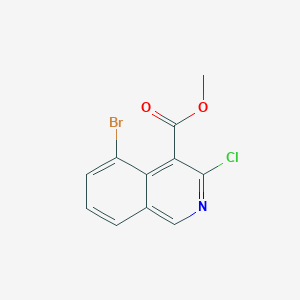

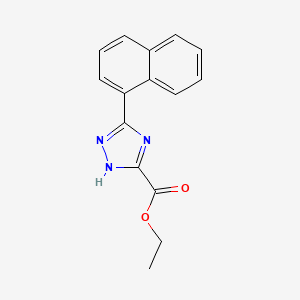
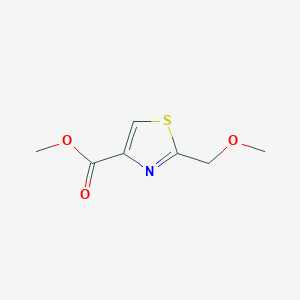
![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
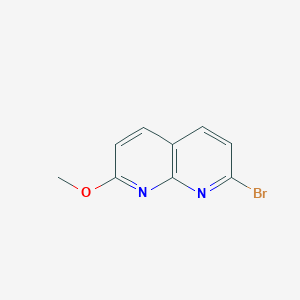

![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)

